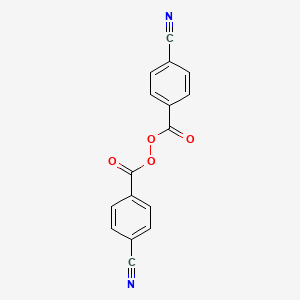![molecular formula C21H14 B14750297 7H-Benzo[de]naphthacene CAS No. 212-24-8](/img/structure/B14750297.png)
7H-Benzo[de]naphthacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Benzo[de]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 It is known for its complex structure, consisting of fused benzene and naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[de]naphthacene can be achieved through various methods. One efficient approach involves the rhodium-catalyzed [2 + 2 + 2] cycloaddition of alkynyl (8-alkynyl-1-naphthyl)silanes with internal alkynes . This method offers high chemoselectivity and can be optimized by employing specific ligands for rhodium, such as P(2-MeOC6H4)3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions: 7H-Benzo[de]naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic hydrocarbons.
科学的研究の応用
7H-Benzo[de]naphthacene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studies have investigated its potential anticancer properties, leveraging its ability to intercalate with DNA and disrupt cellular processes.
Industry: It is used in the development of organic semiconductors and optoelectronic materials, owing to its excellent electronic properties.
作用機序
The mechanism by which 7H-Benzo[de]naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anticancer effects . Additionally, it can participate in electron transfer reactions, making it useful in electronic applications.
類似化合物との比較
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings and is used in similar applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, known for its use in organic synthesis and materials science.
Uniqueness: 7H-Benzo[de]naphthacene is unique due to its extended conjugated system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a subject of fundamental research in aromaticity and reactivity.
特性
CAS番号 |
212-24-8 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC名 |
pentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-16-13-20-18(11-15(16)5-1)12-17-9-3-7-14-8-4-10-19(20)21(14)17/h1-11,13H,12H2 |
InChIキー |
FCFIESYAWMXCJW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C4=CC5=CC=CC=C5C=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


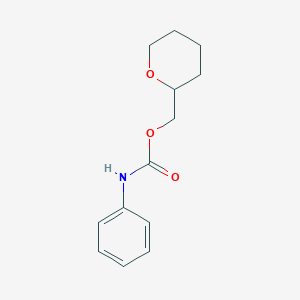
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)


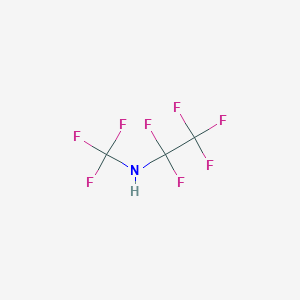
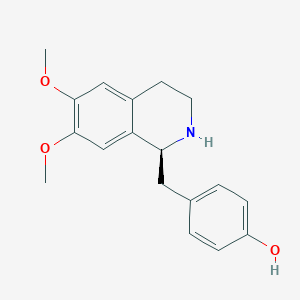
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

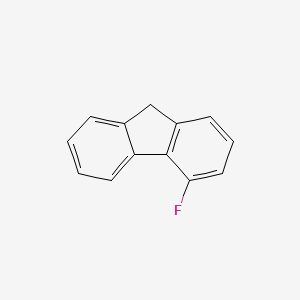
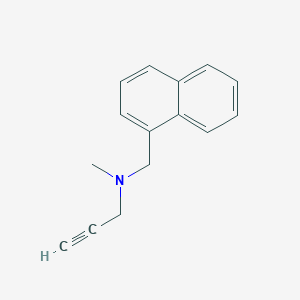

![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)

